4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a dimethylsulfamoyl group and a pyridazinone moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, introduction of the dimethylsulfamoyl group, and the attachment of the pyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially leading to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridazine derivatives
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It may be used in studies investigating its potential biological activities, such as enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, catalysis, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyridazinone-containing molecules. Examples include:
- N-[3-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide
- 4-(dimethylsulfamoyl)-N-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propyl]benzamide
Uniqueness
What sets 4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-25(2)31(29,30)19-11-9-18(10-12-19)22(28)23-15-6-16-26-21(27)14-13-20(24-26)17-7-4-3-5-8-17/h3-5,7-14H,6,15-16H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCMPGBZGNDEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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